2-(Perfluorobutyl)ethyl acrylate
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Overview
Description
2-(Perfluorobutyl)ethyl acrylate is a fluorinated monomer characterized by its low surface tension and high chemical stability. It is a colorless to light yellow liquid with a molecular formula of C9H7F9O2 and a molecular weight of 318.14 . This compound is widely used in various applications due to its unique properties, such as high water and oil repellency .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(Perfluorobutyl)ethyl acrylate involves the reaction of 1H,1H,2H,2H-nonafluoro-1-hexanol with acryloyl chloride in the presence of triethylamine and tetrahydrofuran as a solvent. The reaction mixture is cooled in ice and stirred, followed by the removal of tetrahydrofuran and triethylamine using a rotary evaporator . Another method involves the reaction of a fluorine-containing alcohol with acrylic acid in the presence of p-toluenesulfonic acid and hydroquinone at 80°C, yielding a high purity product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Perfluorobutyl)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymers with high water and oil repellency.
Substitution Reactions: The fluorinated side chain can participate in substitution reactions, modifying the compound’s properties.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or UV light in the presence of suitable initiators.
Substitution Reactions: Typically involve nucleophiles or electrophiles under controlled conditions.
Major Products Formed:
Polymers: Used in coatings, adhesives, and biomedical applications.
Modified Acrylates: Tailored for specific industrial uses.
Scientific Research Applications
2-(Perfluorobutyl)ethyl acrylate has a wide range of scientific research applications:
Chemistry: Used to create polymers with unique surface properties, such as high water and oil repellency.
Biology: Incorporated into drug delivery systems and tissue engineering scaffolds.
Medicine: Utilized in the development of biomedical devices and coatings.
Industry: Applied in coatings, adhesives, and energy applications like fuel cells and solar cells.
Mechanism of Action
The mechanism of action of 2-(Perfluorobutyl)ethyl acrylate primarily involves its ability to form hydrophobic and oleophobic barriers. This is achieved through the formation of a polymer network that repels water and oil, preventing the adhesion of liquids and stains . The molecular targets include the surfaces of materials where the compound is applied, creating a protective layer .
Comparison with Similar Compounds
- 2-(Perfluorooctyl)ethyl acrylate
- 2-(Perfluorobutyl)ethyl methacrylate
- 2-(Perfluorobutyl)ethyl α-fluoroacrylate
- 2-(Perfluorobutyl)ethyl α-chloroacrylate
Comparison: 2-(Perfluorobutyl)ethyl acrylate is unique due to its shorter fluorinated side chain, which reduces environmental risks associated with bioaccumulation compared to longer-chain fluorinated compounds . It also offers a balance between high repellency and lower environmental impact, making it a preferred choice for various applications .
Properties
CAS No. |
117374-41-1 |
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Molecular Formula |
C9H7F9O2 |
Molecular Weight |
318.14 g/mol |
IUPAC Name |
ethyl 3,3,4,4,5,5,6,6,6-nonafluoro-2-methylidenehexanoate |
InChI |
InChI=1S/C9H7F9O2/c1-3-20-5(19)4(2)6(10,11)7(12,13)8(14,15)9(16,17)18/h2-3H2,1H3 |
InChI Key |
FGOVBOZQOFWGCX-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
CCOC(=O)C(=C)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
52591-27-2 | |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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